2-((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetamide is a complex organic compound that features a fluorenyl group attached to an ethyl sulfinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetamide typically involves the reaction of fluorenyl derivatives with ethyl sulfinyl acetamide under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction yields the sulfide .
Scientific Research Applications
2-((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorenyl group may interact with aromatic residues in proteins, while the sulfinyl acetamide moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone
- 9H-Fluoren-2-yl isocyanate
- N-(9-Methyl-9H-fluoren-2-yl)-acetamide
Uniqueness
2-((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetamide is unique due to its specific combination of a fluorenyl group with an ethyl sulfinyl acetamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
72322-16-8 |
---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-2-yl)ethylsulfinyl]acetamide |
InChI |
InChI=1S/C17H17NO2S/c1-11(21(20)10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |
InChI Key |
VUFLRXYSLCBTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.